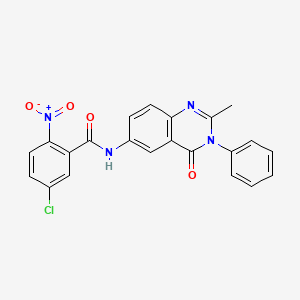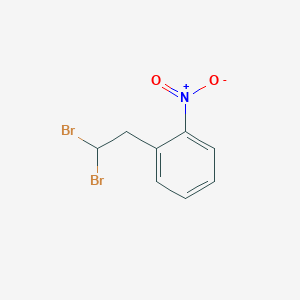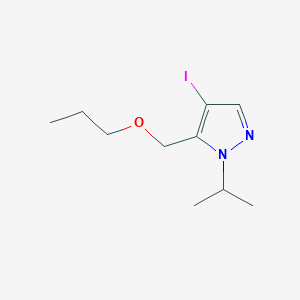
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative, which is a class of organic compounds that have been extensively studied due to their diverse biological activities. In
Applications De Recherche Scientifique
4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole has shown promising applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 10A (PDE10A) and phosphodiesterase 5 (PDE5). Inhibition of these enzymes has been linked to the treatment of several diseases, including schizophrenia, depression, and erectile dysfunction.
Mécanisme D'action
The mechanism of action of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole involves the inhibition of PDE10A and PDE5 enzymes. PDE10A is a key enzyme involved in the regulation of dopamine and cAMP signaling pathways, while PDE5 is involved in the regulation of cGMP signaling pathways. Inhibition of these enzymes leads to increased levels of these signaling molecules, which can have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent inhibitory activity against PDE10A and PDE5 enzymes, which can have therapeutic effects in the treatment of several diseases. Additionally, this compound has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole for lab experiments is its potent inhibitory activity against PDE10A and PDE5 enzymes. This makes it a useful tool for studying the biological pathways regulated by these enzymes. Additionally, this compound has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
One of the main limitations of this compound for lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain large quantities of this compound for use in experiments. Additionally, the high potency of this compound may require careful handling and storage to ensure the safety of researchers.
Orientations Futures
There are several future directions for the study of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole. One potential direction is the development of this compound as a therapeutic agent for the treatment of diseases such as schizophrenia, depression, and erectile dysfunction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research. Finally, the synthesis method of this compound could be further optimized to make it more efficient and cost-effective for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-iodo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-iodo-1H-pyrazole-5-carbaldehyde with isopropylamine and propylene oxide. This reaction produces this compound in high yields.
Propriétés
IUPAC Name |
4-iodo-1-propan-2-yl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-5-14-7-10-9(11)6-12-13(10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGUGBBNNSVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

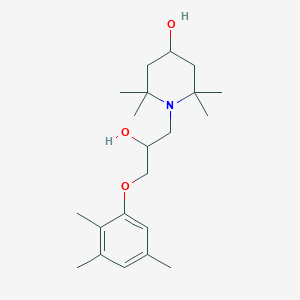
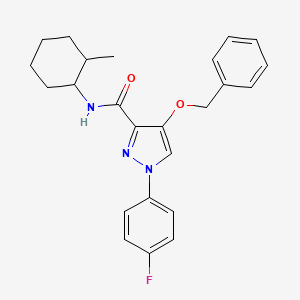
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2693111.png)
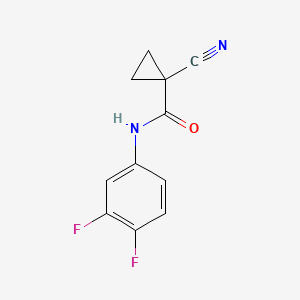
![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)
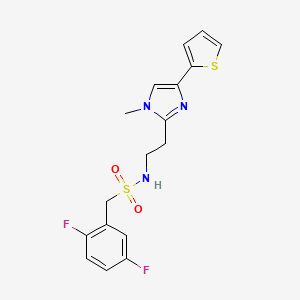
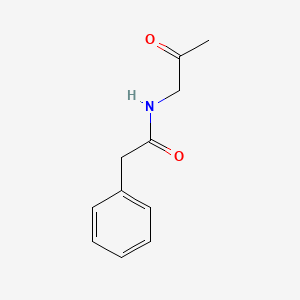
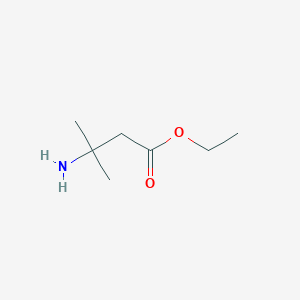
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2693124.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2693125.png)
![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)
